6-Chloro-2,7-naphthyridin-1(2H)-one

Vue d'ensemble

Description

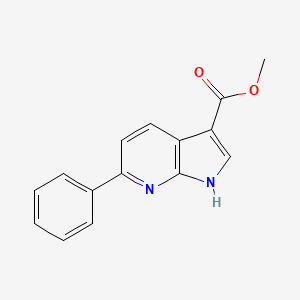

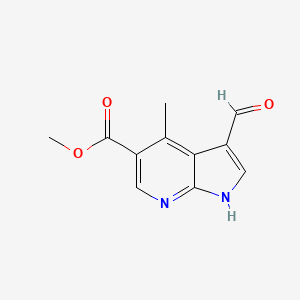

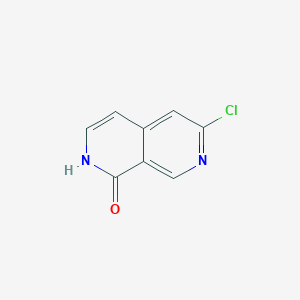

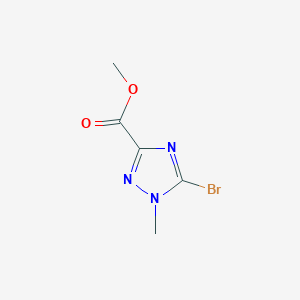

6-Chloro-2,7-naphthyridin-1(2H)-one, also known as 6-chloro-2,7-naphthyridin-1(2H)-one or 6-Chloro-2H-[2,7]naphthyridin-1-one, is a chemical compound with the molecular formula C8H5ClN2O . Its molecular weight is 180.59 .

Synthesis Analysis

The synthesis of 6-Chloro-2,7-naphthyridin-1(2H)-one involves a multi-step reaction . The process starts with isopropyl alcohol and proceeds through several stages involving hydrogen chloride, water, hydrazine hydrate, and sodium hydroxide . The reaction conditions vary at each step, with temperatures ranging from room temperature to 65°C .Molecular Structure Analysis

The molecular structure of 6-Chloro-2,7-naphthyridin-1(2H)-one consists of 12 heavy atoms, including 10 aromatic heavy atoms . It has no rotatable bonds, two hydrogen bond acceptors, and one hydrogen bond donor .Physical And Chemical Properties Analysis

6-Chloro-2,7-naphthyridin-1(2H)-one has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.47 . It is soluble in water with a solubility of 0.804 mg/ml .Applications De Recherche Scientifique

Summary of the Application

The compound “6-Chloro-2,7-naphthyridin-1(2H)-one” is used in a process called “Visible-Light Mediated Carbamoyl Radical Addition to Heteroarenes”. This process involves the addition of carbamoyl radicals to heteroarenes under the influence of visible light .

Methods of Application or Experimental Procedures

The reactions for the Visible-Light Photocatalyzed Oxidation of Oxamic Acids were set up on bench-top in the open air and carried out in re-sealable test tubes with Teflon septa under an argon atmosphere. The reaction test tubes were cooled to room temperature prior to other operations. The solvents and the solutions of reagents/reactants were transferred via micro-syringe or plastic syringe (fitted with metal needle) into the reaction test tubes under a positive argon pressure. Photochemical reactions were performed with 455 nm (Castorama-blue LEDs (λ = 455 nm (± 15 nm), 12 V, 500 mA) .

Summary of the Results or Outcomes

2. Synthesis of 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylic acid

Summary of the Application

The compound “6-Chloro-2,7-naphthyridin-1(2H)-one” is used in the synthesis of “3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylic acid”. This process involves several steps, including the addition of morpholine to a mixture of compounds .

Methods of Application or Experimental Procedures

The synthesis involves several steps. First, a solution of ethyl 4-cyano-3-iodo-5-(methylthio)thiophene-2-carboxylate (A) in CH2Cl2 is reacted with m-CPBA. The reaction mixture is filtered and the precipitate is washed with CH2Cl2. The combined organic layers are washed with 10% of aq. Na2S2O3, aq. NaHCO3 and brine, respectively .

In the next step, a suspension of the resulting mixture (B) in CH2Cl2 is reacted with morpholine. The mixture is stirred at room temperature for 16 hours. The solvent is removed in vacuo and the residue is poured into MeOH and stirred at 0 oC for 30 minutes. The precipitate is collected by filtration, washed with MeOH and dried in vacuum to give 4-Cyano-3-iodo-5-morpholin-4-yl-thiophene-2-carboxylic acid ethyl ester © .

Finally, a mixture of 4-Cyano-3-iodo-5-morpholin-4-yl-thiophene-2-carboxylic acid ethyl ester ©, (4-chlorophenyl)boronic acid, K2CO3 and Pd(PPh3)4 is reacted in DCE and ethanol. The reaction mixture is degassed with N2 for 15 minutes and stirred at reflux for 16 hours .

Summary of the Results or Outcomes

3. Synthesis of 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxamide

Summary of the Application

The compound “6-Chloro-2,7-naphthyridin-1(2H)-one” is used in the synthesis of “3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxamide”. This process involves several steps, including the addition of morpholine to a mixture of compounds .

Methods of Application or Experimental Procedures

The synthesis involves several steps. First, a solution of ethyl 4-cyano-3-iodo-5-(methylthio)thiophene-2-carboxylate (A) in CH2Cl2 is reacted with m-CPBA. The reaction mixture is filtered and the precipitate is washed with CH2Cl2. The combined organic layers are washed with 10% of aq. Na2S2O3, aq. NaHCO3 and brine, respectively .

In the next step, a suspension of the resulting mixture (B) in CH2Cl2 is reacted with morpholine. The mixture is stirred at room temperature for 16 hours. The solvent is removed in vacuo and the residue is poured into MeOH and stirred at 0 oC for 30 minutes. The precipitate is collected by filtration, washed with MeOH and dried in vacuum to give 4-Cyano-3-iodo-5-morpholin-4-yl-thiophene-2-carboxylic acid ethyl ester © .

Finally, a mixture of 4-Cyano-3-iodo-5-morpholin-4-yl-thiophene-2-carboxylic acid ethyl ester ©, (4-chlorophenyl)boronic acid, K2CO3 and Pd(PPh3)4 is reacted in DCE and ethanol. The reaction mixture is degassed with N2 for 15 minutes and stirred at reflux for 16 hours .

Summary of the Results or Outcomes

Safety And Hazards

6-Chloro-2,7-naphthyridin-1(2H)-one is labeled with the signal word "Warning" . It has hazard statements H302, H315, and H319 . Precautionary statements include P261, P305+P351+P338 . Protective measures include wearing tightly fitting safety goggles, fire/flame resistant and impervious clothing, and gloves .

Propriétés

IUPAC Name |

6-chloro-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJYDCYFBWNNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=CN=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,7-naphthyridin-1(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431588.png)

![Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B1431594.png)